2-(4-Methylthiazol-2-yl)acetic acid
Description
Significance of Thiazole (B1198619) Scaffolds in Modern Medicinal Chemistry
The thiazole ring is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netontosight.ai Its unique electronic properties and ability to form a variety of non-covalent interactions with biological targets contribute to its widespread presence in pharmaceuticals. globalresearchonline.net The sulfur and nitrogen heteroatoms in the thiazole ring are key to its chemical reactivity and its capacity to act as a scaffold for diverse functional groups. ontosight.ai This versatility has led to the development of a vast library of thiazole derivatives with a wide spectrum of biological activities. researchgate.netnih.gov
Overview of Heterocyclic Compounds with Core Thiazole Nucleus in Pharmaceutical and Chemical Sciences
The thiazole nucleus is a fundamental component in numerous approved drugs and compounds under investigation. globalresearchonline.net Its presence is associated with a range of therapeutic effects, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral activities. researchgate.netnih.gov The structural diversity of thiazole-containing compounds is vast, with modifications to the core ring system leading to significant changes in their pharmacological profiles. nih.gov This has made the synthesis and study of novel thiazole derivatives a continuous area of focus for researchers in both academic and industrial settings.
Defining the Research Landscape for 2-(4-Methylthiazol-2-yl)acetic Acid within Thiazole Derivatives
Within the expansive family of thiazole derivatives, this compound stands as a significant, albeit specific, area of research. This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its structural features, including the acetic acid moiety, provide a reactive handle for further chemical modifications, allowing for the creation of a diverse range of derivatives with potential biological applications. The research landscape for this particular compound is focused on its synthesis, characterization, and its utilization as a precursor for novel therapeutic agents and other functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWMOODREFVSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2 4 Methylthiazol 2 Yl Acetic Acid
General Synthetic Routes to the Thiazole (B1198619) Ring
The formation of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable pathways to this heterocyclic system. The most prominent of these is the Hantzsch thiazole synthesis , a condensation reaction between an α-haloketone and a thioamide. mdpi.comyoutube.comwikipedia.org This versatile method allows for the introduction of various substituents onto the thiazole ring by modifying the starting materials. Other methods for thiazole synthesis include the reaction of α-aminonitriles with carbon disulfide and the Gabriel synthesis from α-acylaminoketones.
Specific Synthesis of 2-(4-Methylthiazol-2-yl)acetic Acid
One potential pathway could involve the reaction of a thioamide equivalent of acetic acid (thioacetamide) with an appropriate α-haloketone precursor to form the 2-substituted-4-methylthiazole ring. Subsequent manipulation of a functional group at the 2-position would then be required to introduce the acetic acid moiety.
Alternatively, a more direct approach could involve the reaction of a pre-formed 2-halo-4-methylthiazole with a reagent that can introduce the acetic acid group, such as a malonic ester derivative followed by hydrolysis and decarboxylation.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, purification, and application in further synthetic steps. While extensive experimental data for this specific compound is limited, some properties can be predicted or inferred from related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid guidechem.com | 2-Mercapto-4-methyl-5-thiazoleacetic acid chemsrc.comchemdad.com |
| Molecular Formula | C6H7NO2S | C6H7NO2S | C6H7NO2S2 |
| Molecular Weight | 157.19 g/mol | 157.19 g/mol | 189.26 g/mol |
| CAS Number | Not readily available | 13797-62-1 | 34272-64-5 |
| Appearance | Likely a solid at room temperature | Brown powder chemimpex.com | White to light yellow crystal powder chemdad.com |
| pKa | Predicted to be acidic due to the carboxylic acid group | 4.79 ± 0.10 (Predicted) guidechem.com | 4.09 ± 0.10 (Predicted) chemdad.com |
| Melting Point | Not readily available | Not readily available | 207 °C (dec.) chemdad.com |
Note: The properties for this compound are largely inferred and should be confirmed by experimental data.
Spectroscopic Data Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group on the thiazole ring, the methylene (B1212753) protons of the acetic acid moiety, and the proton on the thiazole ring. The chemical shifts and coupling patterns of these signals would provide valuable information about the molecular structure. For instance, the methyl group protons would likely appear as a singlet, while the methylene protons would also be a singlet. The chemical shift of the thiazole proton would be indicative of its position on the ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the thiazole ring, the methyl group, the methylene group, and the carbonyl carbon of the carboxylic acid.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.
Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak would confirm the elemental composition, and the fragmentation ions would help to piece together the structure of the molecule. nih.gov
Biological Activities and Mechanistic Studies of 2 4 Methylthiazol 2 Yl Acetic Acid Derivatives
Investigation of Antimicrobial Activity
Derivatives of 2-(4-Methylthiazol-2-yl)acetic acid have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. These properties are attributed to various structural modifications of the parent compound, leading to enhanced potency and selectivity against different microbial pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research into the antibacterial properties of this compound derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. A study on (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acid derivatives, close analogs of the target compound, revealed that while the compounds exhibited stronger activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria was less pronounced. nih.gov For instance, one derivative with an octyl group substitution demonstrated significant antibacterial action. nih.gov
In another study, newly synthesized N-chloro aryl acetamide (B32628) derivatives based on a 2,4-thiazolidinedione (B21345) structure were evaluated for their in vitro antibacterial activity. The results indicated that these compounds were generally more effective against Gram-positive bacteria compared to Gram-negative bacteria. jocpr.com Specifically, one derivative showed excellent activity against Staphylococcus aureus. jocpr.com Similarly, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids also exhibited potent antibacterial activity, with some compounds showing efficacy comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. mdpi.com
Furthermore, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov One derivative with an isopropyl substitution showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov Hydrazone derivatives have also been investigated, with some showing significant antibacterial activity comparable to ciprofloxacin. chemrxiv.org
| Derivative Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| (5-octyl-2-methyl-1,3-thiazole-4-yl) acetic acid | Gram-positive bacteria | Stronger activity | nih.gov |
| N-chloro aryl acetamide derivative (A2) | Staphylococcus aureus | MIC: 20 µg/mL, Zone of Inhibition: 22 mm | jocpr.com |
| Thiazolidine-2,4-dione-based hybrid (38) | Bacillus subtilis, Bacillus cereus | More effective than cefuroxime | mdpi.com |
| Isopropyl substituted N-benzenesulfonamide | Staphylococcus aureus | MIC: 3.9 µg/mL | nih.gov |
| Hydrazone with 2,4-dichloro moiety | Proteus mirabilis | MIC: 12.5 µg/mL | chemrxiv.org |
Antifungal Efficacy against Various Fungal Pathogens
The antifungal potential of this compound derivatives has also been a subject of investigation. In a study involving (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, a derivative with an octyl group displayed notable antifungal activity, even surpassing the efficacy of commonly used parabens. nih.gov This suggests that the lipophilicity introduced by the alkyl chain plays a crucial role in its antifungal action.
Hydrazone derivatives have also been identified as possessing significant antifungal properties. For example, certain hydrazide–hydrazones have demonstrated activity against Trichophyton mentagrophytes that is four times higher than the standard drug fluconazole. nih.gov Additionally, other synthesized hydrazones have shown considerable antifungal effects comparable to fluconazole. chemrxiv.org
| Derivative Type | Fungal Pathogen | Activity (MIC) | Reference |
| (5-octyl-2-methyl-1,3-thiazole-4-yl) acetic acid | Various fungal strains | Stronger than parabens | nih.gov |
| 4-trifluoromethylbenzoic acid hydrazide-hydrazone | Trichophyton mentagrophytes | 1.98 µM | nih.gov |
| Hydrazone with 2,4-dichloro moiety | Various fungal strains | Comparable to fluconazole | chemrxiv.org |
Antitubercular Activity against Mycobacterium tuberculosis
The search for novel antitubercular agents has led to the exploration of various heterocyclic compounds, including derivatives of this compound. Research has shown that certain 2-aminothiazole-4-carboxylate derivatives are active against Mycobacterium tuberculosis H37Rv. plos.orgscispace.com For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml. plos.org
Furthermore, a series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives demonstrated significant antimycobacterial activity against M. tuberculosis strain H37Rv, with MIC values ranging from 0.07 to 0.32 µM, which is comparable to the first-line drug isoniazid. nih.gov One particular derivative with a 4-hydroxy-3-methoxyphenyl substitution exhibited the highest activity with an MIC of 0.0730 µM. nih.gov
| Derivative Type | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | H37Rv | 0.06 µg/ml | plos.org |
| 4-methyl-1,2,3-thiadiazole-based hydrazone | H37Rv | 0.07 - 0.32 µM | nih.gov |
| 4-hydroxy-3-methoxyphenyl substituted hydrazone | H37Rv | 0.0730 µM | nih.gov |
Molecular Mechanisms Underlying Antimicrobial Action (e.g., Enzyme Inhibition)
The antimicrobial effects of this compound derivatives are believed to be mediated through various molecular mechanisms, with enzyme inhibition being a key area of investigation. For instance, some thiazole (B1198619) derivatives have been identified as inhibitors of crucial bacterial enzymes. A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, which share the core thiazole structure, revealed significant urease inhibition activity. semanticscholar.org Urease is an important enzyme for the survival of certain pathogenic bacteria, and its inhibition can disrupt their metabolic processes.
In the context of antitubercular activity, it has been proposed that some thiazole derivatives may target enzymes involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov Specifically, the dehydration step of the fatty-acid synthase type II (FAS-II) elongation system has been identified as a potential target. nih.gov Other studies have pointed to the inhibition of β-ketoacyl-ACP synthase (mtFabH) as a possible mechanism of action for some 2-aminothiazole-4-carboxylate derivatives. plos.org
Furthermore, 2-aminothiazole (B372263) derivatives have been shown to inhibit other metabolic enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting the diverse enzymatic targets of this class of compounds. nih.gov Another study on 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides identified them as inhibitors of β-secretase (BACE-1). nih.gov
Research on Anti-Inflammatory Properties
In addition to their antimicrobial activities, derivatives of this compound have been investigated for their potential as anti-inflammatory agents. These studies have primarily focused on their ability to modulate key inflammatory pathways and mediators in in vitro settings.
In Vitro Assessments of Anti-Inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been demonstrated through various in vitro assays. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Several studies have shown that thiazole derivatives can act as COX inhibitors. sciepub.commetu.edu.tr For example, a novel series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were found to inhibit nitric oxide (NO) release and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net
In another study, novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones were evaluated for their anti-inflammatory activity. nih.gov Certain compounds in this series exhibited significant inhibition of COX-2 and also suppressed the concentration of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov
| Derivative Type | In Vitro Model | Key Findings | Reference |
| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole | LPS-induced RAW264.7 cells | Inhibition of NO, iNOS, and COX-2 | researchgate.net |
| 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-one | Ex-vivo assay | Inhibition of COX-2 and TNF-α | nih.gov |
| Thiazole carboxamide derivatives | In vitro COX inhibition assay | Selective inhibition of COX-2 over COX-1 | metu.edu.tr |
Modulation of Pro-Inflammatory Mediators and Cytokines
Derivatives of thiazole acetic acid have demonstrated notable anti-inflammatory properties. nih.gov These compounds can influence the production of key pro-inflammatory mediators and cytokines, which are crucial in the inflammatory response. For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org One particular compound from this series exhibited potent anti-inflammatory activity and was found to be non-toxic. rsc.org
Furthermore, the anti-inflammatory effects of some thiazole derivatives are linked to the modulation of other inflammatory mediators. For example, a thioamide derivative, thiocyanoacetamide, has been shown to decrease the levels of IL-1 Beta and TNF alpha in plasma while increasing their concentration at the site of inflammation. nih.gov This compound also maintained normal plasma serotonin (B10506) levels and corrected the decrease in prostaglandin (B15479496) levels following an inflammatory stimulus. nih.gov The ability of these derivatives to modulate multiple inflammatory pathways highlights their potential as therapeutic agents for inflammatory conditions.
Some thiazole derivatives containing an acetic acid residue have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. cumhuriyet.edu.trcumhuriyet.edu.tr Specifically, certain 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives have shown selective inhibition of COX-1. cumhuriyet.edu.trcumhuriyet.edu.tr This selectivity is a key consideration in the development of anti-inflammatory drugs, as it can influence the side effect profile.
Exploration of Anticancer and Antitumor Potential
The anticancer potential of thiazole acetic acid derivatives is a significant area of research, with studies exploring their effects on various cancer cell lines and molecular targets. fabad.org.trmdpi.com
Thiazole derivatives have been investigated as inhibitors of several enzymes implicated in cancer progression. While specific studies on this compound derivatives as PTP1B inhibitors were not found, the broader class of thiazole-containing compounds has shown inhibitory activity against various kinases. For instance, certain imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated high potency against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov These compounds showed inhibitory activities in the nanomolar range against recombinant kinases. nih.gov
Molecular docking studies have also suggested that some thiazole derivatives can bind to the active sites of enzymes like epidermal growth factor receptor (EGFR). mdpi.com For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed potential binding affinity towards EGFR in docking studies. mdpi.comresearchgate.net
A key mechanism of anticancer activity for many thiazole derivatives is the induction of apoptosis (programmed cell death) and interference with the cell cycle in cancer cells. acs.org
Several studies have demonstrated the pro-apoptotic effects of thiazole derivatives in various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), pancreatic cancer (BxPC-3), and leukemia (MOLT-4). mdpi.comacs.org For example, a specific thiazole derivative, compound 4c from a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, induced a significant increase in both early and late apoptosis in MCF-7 cells. mdpi.comresearchgate.net Another study on novel arylidene-hydrazinyl-thiazoles found that compounds 4m, 4n, and 4r profoundly induced apoptosis, as evidenced by increased caspase-3/7 activity and modulation of Bcl-2 and Bax gene expression. acs.org
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. The aforementioned compound 4c was found to arrest the cell cycle at the G1/S phase in MCF-7 cells. mdpi.com Similarly, compounds 4m, 4n, and 4r induced robust cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization. acs.org
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (e.g., 4c) | MCF-7, HepG2 | Induced apoptosis and cell cycle arrest at G1/S phase. mdpi.com |
| Arylidene-hydrazinyl-thiazoles (e.g., 4m, 4n, 4r) | BxPC-3, MOLT-4, MCF-7 | Induced apoptosis via caspase-3/7 activation and caused G2/M cell cycle arrest. acs.org |
| 1,3-Thiazole incorporated phthalimide (B116566) derivatives | MCF-7, MDA-MB-468, PC-12 | Induced apoptosis through the intrinsic pathway, confirmed by DNA fragmentation and caspase-3 activity. nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some thiazole derivatives have shown promise as anti-angiogenic agents by targeting key molecules in this pathway, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
One study found that a specific thiazole derivative, compound 4c, inhibited VEGFR-2 with an IC50 of 0.15 µM. mdpi.com This suggests that the compound can interfere with the signaling pathway that promotes the growth of blood vessels that supply tumors. The anti-angiogenic activity of other compounds, such as methylhydroxychalcone, has also been linked to the inhibition of the VEGFR-2 pathway, demonstrating a broader principle that can be applied to thiazole derivatives. nih.gov
Antiviral Activities and Viral Protease Inhibition
Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. nih.gov They have been reported to inhibit a range of viruses, including influenza viruses, coronaviruses, and human immunodeficiency virus (HIV). nih.gov
A significant mechanism of their antiviral action is the inhibition of viral proteases, which are essential enzymes for viral replication. For example, new analogs of nitazoxanide, a drug with known antiviral properties, have been designed as N-(substituted-thiazol-2-yl)cinnamamides. nih.gov Several of these compounds showed potent inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, with IC50 values in the micromolar range. nih.gov
Further research into thiazole-based inhibitors of SARS-CoV-2 Mpro has led to the development of compounds with even greater potency. nih.gov By using Masitinib and MAC-5576 as starting points, researchers designed compounds that demonstrated inhibitory activities comparable to Nirmatrelvir, a component of the antiviral drug Paxlovid. nih.gov These compounds were found to bind covalently to the protease, highlighting a specific and effective mechanism of inhibition. nih.gov
The antiviral potential of thiazole derivatives extends beyond coronaviruses. Certain 4-substituted-2-thiazole amides have been identified as inhibitors of the Chikungunya virus (CHIKV), with one compound showing a significant reduction in viral titer. nih.gov The mechanism of action for this compound involves blocking the translation of viral subgenomic RNA and the synthesis of structural proteins. nih.gov
| Thiazole Derivative Class | Virus | Target/Mechanism |
| N-(substituted-thiazol-2-yl)cinnamamides | SARS-CoV-2 | Inhibition of the main protease (Mpro). nih.gov |
| Pyridinyl ester-containing thiazoles | SARS-CoV-2 | Covalent inhibition of the main protease (Mpro). nih.gov |
| 4-Substituted-2-thiazole amides | Chikungunya virus (CHIKV) | Inhibition of viral RNA translation and protein synthesis. nih.gov |
Other Pharmacological Relevance of Thiazole Acetic Acid Derivatives
Beyond their anti-inflammatory, anticancer, and antiviral activities, thiazole acetic acid derivatives exhibit a wide range of other pharmacological properties. fabad.org.trnih.gov The thiazole scaffold is a versatile platform for the development of new therapeutic agents. fabad.org.tr
For instance, some thiazole acetic acid derivatives have been studied for their cardiovascular effects. nih.gov In isolated rat hearts, certain derivatives were found to increase developed tension without affecting the heart rate. nih.gov This suggests a potential application in conditions requiring modulation of cardiac contractility.
The broad biological activity of thiazole derivatives also includes antibacterial, antifungal, antidiabetic, and anticonvulsant effects. fabad.org.trnih.govnih.gov The structural versatility of the thiazole ring allows for modifications that can tune the pharmacological profile, making it a valuable core for drug discovery efforts across various therapeutic areas. fabad.org.tr
Antimalarial Activity and β-Hematin Inhibition
The urgent need for novel antimalarial agents to combat the spread of drug-resistant Plasmodium falciparum has driven research into various heterocyclic compounds. While direct studies on this compound derivatives are limited, research on structurally related thiazole compounds provides insights into their potential antimalarial activity.
One area of investigation for antimalarial drugs is the inhibition of β-hematin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin, which is biochemically equivalent to β-hematin. Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite.
A study on a series of 2-(2-hydrazinyl)thiazole derivatives, which share the core thiazole structure, demonstrated significant in vitro activity against the NF54 strain of P. falciparum. researchgate.net Two compounds in this series, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one, exhibited notable antimalarial potency. researchgate.net To understand the potential mechanism of action, docking studies were performed, suggesting that these derivatives may interact with trans-2-enoyl acyl carrier protein reductase (PfENR), an enzyme involved in fatty acid synthesis in the parasite. researchgate.net
Table 1: Antimalarial Activity of 2-(2-hydrazinyl)thiazole Derivatives against P. falciparum NF54
| Compound | IC₅₀ (μM) researchgate.net |
|---|---|
| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | 0.725 |
| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | 0.648 |
While these findings are promising, it is important to note that these compounds are not direct derivatives of this compound, and their mechanism of action does not involve β-hematin inhibition. Further research is necessary to establish a direct link between this compound derivatives and antimalarial activity through β-hematin inhibition.
Immunosuppressive Effects and Cytokine Production Modulation
The modulation of the immune system is a critical therapeutic strategy for a variety of autoimmune diseases and in organ transplantation. Research into the immunosuppressive potential of thiazole derivatives has yielded some significant findings.
A study investigating the pharmacological properties of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid revealed notable immunosuppressive activity. nih.gov The study reported that the 2-aralkyl-α-sulphoderivatives, in particular, exhibited the most potent immunosuppressive and anti-inflammatory effects. nih.gov These findings suggest that the thiazole acetic acid scaffold could be a promising starting point for the development of new immunosuppressive agents. The specific mechanisms by which these compounds modulate cytokine production were not detailed in the study but point towards a potential role in regulating immune responses.
Further research is required to specifically evaluate derivatives of this compound for their immunosuppressive properties and their effects on the production of key cytokines involved in the inflammatory cascade.
Antidiabetic Studies
The global prevalence of diabetes mellitus has spurred the search for novel and effective antidiabetic agents. Thiazole-containing compounds have been a focus of this research, with some derivatives showing promise in regulating blood glucose levels.
Another class of thiazole derivatives, the 2,4-thiazolidinediones (TZDs), are known for their use in managing type 2 diabetes. rjptonline.orgmdpi.com Marketed drugs like pioglitazone (B448) and rosiglitazone (B1679542) belong to this class. rjptonline.org These compounds primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. mdpi.com
It is important to emphasize that the aforementioned studies were not conducted on direct derivatives of this compound. The structural differences, particularly the absence of the 2,4-dione moiety in the target compound, mean that the antidiabetic mechanisms of TZDs may not be applicable. Future studies are needed to explore whether this compound and its derivatives possess any intrinsic antidiabetic properties and to elucidate their potential mechanisms of action.
Structure Activity Relationship Sar Investigations and Rational Ligand Design
Identification of Pharmacophoric Features within the 2-(4-Methylthiazol-2-yl)acetic Acid Scaffold
The this compound scaffold possesses several key pharmacophoric features that are crucial for its biological activity. These features represent the essential spatial and electronic characteristics required for molecular recognition at a biological target. The primary pharmacophoric elements include:
The Carboxylic Acid Moiety: The acetic acid group is a critical feature, capable of acting as a strong hydrogen bond donor and acceptor. spu.edu.sy In its ionized carboxylate form, it can participate in ionic interactions and act as a ligand for metal ions in enzymes. spu.edu.sy The hydrophilic and charged nature of this group also influences the compound's solubility and pharmacokinetic properties. nih.gov
Impact of Substituent Variations on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents affect biological activity.
For instance, in a series of (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids, the nature of the substituent at the 5-position was found to be a key determinant of antimicrobial activity. nih.gov An octyl group at this position resulted in a compound with strong and broad antibacterial and antifungal activities, suggesting that a lipophilic substituent enhances potency. nih.gov
In other thiazole-containing compounds, the introduction of specific groups has been shown to modulate activity. For example, the presence of electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring attached to the thiazole (B1198619), has been correlated with increased antibacterial and antifungal activity. nih.govjapsonline.com Conversely, modifying or removing certain functional groups can help to identify their importance in binding interactions. spu.edu.sy
The table below summarizes the impact of various substituents on the biological activity of thiazole derivatives based on several studies.
| Scaffold Modification | Substituent | Impact on Biological Activity | Reference |
| (5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acid | Octyl group at position 5 | Stronger and broader antibacterial and antifungal activities. | nih.gov |
| Phenyl ring attached to thiazole | Para-nitro group | Increased overall antibacterial and antifungal activity. | nih.govjapsonline.com |
| Phenyl ring attached to thiazole | Para-methoxy group | Significantly improved antimicrobial activity. | researchgate.netjapsonline.com |
| Phenyl ring on thiazole | Hydroxyl group | Enhances anticancer activity. | ijper.org |
| Phenyl ring on thiazole | Fluorine group | Decreases anticancer activity. | ijper.org |
Conformational Analysis and Bioactive Conformation Determination
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. scispace.com Conformational analysis of this compound and its derivatives is essential to determine the "bioactive conformation," which is the specific spatial arrangement the molecule adopts when it binds to its receptor or enzyme. scispace.com
Design Principles for Optimizing Molecular Interactions with Target Receptors and Enzymes
The rational design of more effective analogs of this compound is guided by several key principles aimed at optimizing interactions with biological targets. spu.edu.sy These principles are derived from SAR studies and an understanding of the target's structure.
Enhancing Binding Affinity: The goal is to introduce or modify functional groups to create stronger and more numerous interactions with the target. This can involve adding hydrogen bond donors or acceptors, or incorporating lipophilic groups to interact with hydrophobic pockets in the binding site. researchgate.net
Improving Selectivity: By understanding the differences in the binding sites of various targets, it is possible to design molecules that preferentially bind to the desired target, thereby reducing off-target effects.
Optimizing Pharmacokinetic Properties: Drug design also considers factors like absorption, distribution, metabolism, and excretion (ADME). Modifications to the core scaffold can be made to improve these properties, leading to a more effective drug. spu.edu.sy For example, the hydrophilic carboxylic acid moiety can be beneficial for solubility. nih.gov
Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities. nih.gov
Comparative SAR Studies with Other Thiazole-Containing Compounds
Comparing the SAR of this compound with other thiazole-containing compounds provides a broader context for understanding the role of the thiazole ring in biological activity. The thiazole nucleus is a common feature in a wide range of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. tandfonline.comresearchgate.net
Studies on various 2,4-disubstituted thiazoles have shown that the nature of the substituents at both positions significantly influences their antimicrobial properties. researchgate.net For example, in some series, a free amino group at the 2-position and a carboxylic acid at the 4-position were found to be essential for inhibitory activity against certain enzymes. mdpi.com
In the context of anti-inflammatory agents, thiazolidinone derivatives, which contain a saturated thiazole ring with carbonyl groups, have been extensively studied. researchgate.netnih.gov The SAR of these compounds often highlights the importance of the substituents on the thiazolidinone core for activity.
The table below presents a comparison of SAR findings across different classes of thiazole-containing compounds.
| Compound Class | Key SAR Findings | Reference(s) |
| (Thiazol-4-yl)acetic acids | Lipophilic substituent at position 5 enhances antimicrobial activity. | nih.gov |
| 2,4-Disubstituted thiazoles | Electron-withdrawing or -donating groups on a phenyl substituent at position 4 modulate antimicrobial activity. | researchgate.netjapsonline.com |
| 2-Amino-4-arylthiazoles | N-acetylation and bromination at position 5 can increase anti-giardial activity. | researchgate.net |
| Thiazolidinones | Substituents at the 2- and 3-positions of the thiazolidinone ring are critical for anti-inflammatory and other biological activities. | researchgate.net |
| N-(thiazol-2-yl)-benzamides | Modifications on both the thiazole and phenyl rings significantly affect antagonist activity at the Zinc-Activated Channel (ZAC). | nih.gov |
These comparative studies underscore the versatility of the thiazole scaffold in drug design and highlight how its biological activity can be finely tuned through specific substitution patterns.
Computational Chemistry and Cheminformatics in the Study of 2 4 Methylthiazol 2 Yl Acetic Acid
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the binding mechanism and for structure-based drug design. For derivatives of 2-(4-Methylthiazol-2-yl)acetic acid, docking studies can identify key amino acid residues involved in the binding, which is essential for optimizing the compound's affinity and selectivity.
In studies involving thiazole (B1198619) derivatives, molecular docking has been successfully employed to predict their binding modes with various biological targets. For instance, new series of 2,4-disubstituted thiazole derivatives have been docked into the active site of tubulin, a protein involved in cell division and a target for anticancer drugs. nih.gov These simulations revealed that the thiazole-containing compounds could fit into the colchicine (B1669291) binding site of tubulin, with specific interactions such as hydrogen bonds and hydrophobic interactions stabilizing the complex. nih.govnih.gov Similarly, docking studies on thiazole-based compounds targeting enzymes like glucosamine-6-phosphate synthase have shown a good correlation between the predicted binding affinity and the experimentally observed antimicrobial activity. researchgate.net
For this compound, a hypothetical docking study against a relevant target, such as a cyclooxygenase (COX) enzyme, given the anti-inflammatory potential of some thiazole derivatives, would involve preparing the 3D structure of the ligand and the receptor. The docking algorithm would then explore various conformations of the ligand within the enzyme's active site, scoring them based on a force field. The results would highlight the most probable binding pose and the interactions driving the binding.
Table 1: Illustrative Molecular Docking Results for a Thiazole Derivative
| Parameter | Value |
| Target Protein | Tubulin |
| PDB ID | 1SA0 |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Cys241, Leu248, Ala316, Val318 |
| Hydrogen Bonds | Asn258 |
| Hydrophobic Interactions | Leu255, Ala250, Val238 |
This table represents typical data obtained from a molecular docking study of a thiazole-containing compound.
Molecular Dynamics Simulations for Analyzing Binding Stability and Conformational Changes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding.
Predictive Modeling of Biological Activities (e.g., Prediction of Activity Spectra for Substances (PASS))
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. The prediction is based on a large database of known biologically active substances. The results are presented as a list of potential activities with a probability to be active (Pa) and a probability to be inactive (Pi).
For this compound, a PASS prediction could suggest a wide range of potential therapeutic applications. For example, PASS predictions for various methyl β-D-galactopyranoside analogs have shown potential antibacterial, antifungal, antioxidant, and anti-carcinogenic properties. mdpi.com A similar analysis for this compound could guide experimental testing towards the most probable biological activities.
Table 2: Illustrative PASS Prediction Results for this compound
| Biological Activity | Pa | Pi |
| Anti-inflammatory | 0.650 | 0.025 |
| Analgesic | 0.580 | 0.041 |
| Antifungal | 0.490 | 0.089 |
| Anticancer | 0.450 | 0.112 |
| Antibacterial | 0.420 | 0.135 |
This table represents hypothetical PASS prediction data, where Pa is the probability of being active and Pi is the probability of being inactive.
In Silico Screening for ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The ADME properties of a drug candidate are critical for its success. In silico tools can predict these properties early in the drug discovery process, helping to avoid costly failures in later stages. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area.
For this compound, various computational models can predict its absorption (e.g., human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., interaction with cytochrome P450 enzymes), and excretion. nih.govnih.gov For instance, the Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound.
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 157.19 g/mol | < 500 |
| LogP | 1.2 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area | 65.2 Ų | < 140 Ų |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Penetration | Low | Low |
This table presents predicted ADME properties based on the structure of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule. researchgate.net These calculations can be used to determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond orders.
For this compound, DFT calculations can elucidate its reactivity, for example, by identifying the most likely sites for electrophilic or nucleophilic attack. The calculated HOMO and LUMO energies can provide insights into its charge transfer properties and kinetic stability. This information is valuable for understanding its chemical behavior and for designing derivatives with improved properties. For example, quantum chemical calculations have been used to study the stability and charge transfer phenomena in thiazolidine (B150603) derivatives. nih.gov
Table 4: Illustrative Quantum Chemical Calculation Results for this compound
| Parameter | Value |
| Method | DFT/B3LYP/6-31G* |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
This table shows representative data from a quantum chemical calculation.
Emerging Research and Future Horizons for this compound Derivatives
The thiazole ring, a cornerstone in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Within this diverse chemical space, this compound and its derivatives are attracting significant attention for their potential to address a range of unmet medical needs. Researchers are actively exploring new therapeutic applications, developing strategies to combat drug resistance, designing innovative molecular hybrids, adopting sustainable synthetic methods, and leveraging computational tools to accelerate the discovery process. This article delves into the emerging research areas and future directions that are shaping the scientific landscape of this promising class of compounds.
Conclusion
Synthetic Strategies for 2-(4-Methylthiazol-2-yl)acetic Acid
The synthesis of this compound, a significant heterocyclic compound, involves multi-step processes that hinge on the initial construction of the core thiazole (B1198619) ring, followed by the introduction and modification of the acetic acid side chain. These methodologies are crucial for accessing this and structurally related molecules for various research applications.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methylthiazol-2-yl)acetic acid, and how can purity be ensured?
Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves:
- Step 1: Reacting 4-methylthiazole derivatives with chloroacetic acid under reflux (80–100°C for 4–6 hours in ethanol or acetic acid) to form the acetic acid moiety .
- Step 2: Purification via recrystallization using ethanol/water mixtures, followed by thin-layer chromatography (TLC) to confirm purity .
- Critical Parameters: Excess chloroacetic acid (1.2–1.5 molar equivalents) improves yield, while controlled pH (6–7) prevents side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- HPLC-DAD: Quantifies purity (>97%) using a C18 column, mobile phase (acetonitrile/0.1% phosphoric acid, 70:30 v/v), and UV detection at 254 nm .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, thiazole ring vibrations at 1450–1600 cm⁻¹) .
- Elemental Analysis: Confirms molecular composition (e.g., C: 45.3%, H: 4.2%, N: 11.8%, S: 13.5%) .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
Q. What protocols are used for preliminary pharmacological screening of this compound?
Methodological Answer:
- In Vitro Assays: Test antibacterial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 1–256 µg/mL) .
- Cytotoxicity: Evaluate using MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
Methodological Answer:
- Quantum Chemistry: Use DFT (B3LYP/6-311+G*) to model reaction pathways and transition states, predicting regioselectivity in substitutions .
- Machine Learning: Train models on existing thiazole reaction datasets to optimize solvent choice (e.g., DMF vs. THF) and catalyst loading .
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-acetic acid derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to control for variability in inoculum size or incubation time .
- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., 4-methyl vs. phenyl groups) with bioactivity trends .
Q. How can metal complexation enhance the functionality of this compound?
Methodological Answer:
- Synthesis of Metal Complexes: React the compound with Cu(II) or Zn(II) sulfates in ethanol (1:1 molar ratio) at 60°C for 2 hours. Isolate complexes via vacuum filtration and characterize via UV-Vis (λmax: 400–450 nm for d-d transitions) .
- Applications: Test catalytic activity in oxidation reactions or antimicrobial synergy (e.g., Cu complexes show 4× higher activity against P. aeruginosa) .
Q. What green chemistry approaches minimize waste in synthesizing this compound?
Methodological Answer:
- Solvent Selection: Replace acetic acid with cyclopentyl methyl ether (CPME), reducing toxicity and enabling recycling .
- Catalysis: Use immobilized lipases (e.g., Novozym 435) for ester intermediates, achieving >90% conversion with <5% catalyst loss .
Q. How does this compound contribute to heterocyclic drug design?
Methodological Answer:
- Scaffold Modification: Introduce morpholine or piperidine moieties via nucleophilic substitution to enhance blood-brain barrier penetration .
- Case Study: Analogues with 5-(hydroxy(phenyl)methyl) substitutions show dual COX-2/5-LOX inhibition (IC₅₀: 0.8–1.2 µM), making them anti-inflammatory candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
